molecular formula C20H34O5 B583359 ent-15-F2t-IsoP CAS No. 159812-83-6

ent-15-F2t-IsoP

Cat. No. B583359
CAS RN: 159812-83-6
M. Wt: 354.487
InChI Key: PXGPLTODNUVGFL-VCKDCIDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ent-15-F2t-IsoP, also known as ent-8-iso Prostaglandin F2α, is a potent vasoconstrictor of porcine retina and cerebral microvessels with EC50 values of 30.6 and 53.5 nM . It is a synthetic product with potential research and development risk .


Molecular Structure Analysis

Ent-15-F2t-IsoP has a molecular weight of 354.00 and its formula is C20H34O5 . It contains a total of 59 bonds, including 25 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 4 hydroxyl groups, and 3 secondary alcohols .


Physical And Chemical Properties Analysis

Ent-15-F2t-IsoP has a molecular weight of 354.00 and its formula is C20H34O5 . It contains a total of 59 atoms, including 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms .

Scientific Research Applications

Anti-Inflammatory Properties

“ent-15-F2t-IsoP” has been shown to promote an anti-inflammatory macrophage phenotype during LPS challenge, suggesting a novel physiological role in healing pathways during late-stage inflammation when levels of this compound are elevated .

Vascular Constriction Effects

Studies have observed that “ent-15-F2t-IsoP” and its isomers can cause significant constriction of retinal and brain microvessels, indicating potential implications for conditions involving microvascular circulation .

Cardiac Protection

Research indicates that blocking endothelin-1 with bosentan can attenuate the adverse effects of “15-F2t-Isoprostane” on postischemic rat hearts, pointing towards its role in cardiac health and recovery after ischemic events .

Biomarker for Oxidative Stress

“ent-15-F2t-IsoP” has been proposed as a suitable biomarker for oxidative stress due to its detectability in urine specimens in a noninvasive way, highlighting pathological conditions related to oxidant stress .

Determinants of Lipid Peroxidation

Urinary F2-isoprostanes, mainly “15-F2t-IsoP”, are considered more accurate determinants of lipid peroxidation, providing insights into the underlying mechanisms of various diseases .

Role in Cancer Research

The measurement of urinary levels of “15-F2t-IsoP” has been used to evaluate the role of oxidative stress in breast cancer, offering a potential avenue for understanding the oxidative processes involved in cancer development .

Future Directions

Future studies should aim to further elucidate the physiological role of ent-15-F2t-IsoP during inflammation and its potential as a therapeutic target. For instance, it has been suggested that ent-15-F2t-IsoP may promote an anti-inflammatory macrophage phenotype during lipopolysaccharide challenge, which could have implications for the treatment of inflammatory diseases . Additionally, the promotion of an anti-inflammatory macrophage phenotype may contribute to preventing or mitigating inflammation during disease .

properties

IUPAC Name

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-VCKDCIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348027
Record name (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159812-83-6
Record name (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.